Cas no 1805511-73-2 (Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetate)

Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetate
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- インチ: 1S/C13H14BrNO2/c1-3-9-4-5-10(6-13(16)17-2)11(7-14)12(9)8-15/h4-5H,3,6-7H2,1-2H3
- InChIKey: HKLDUQGDKWWWPE-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C#N)=C(C=CC=1CC(=O)OC)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 50.1
Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010000721-1g |
Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetate |
1805511-73-2 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetate 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetateに関する追加情報
Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetate: A Comprehensive Overview
Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetate, with the CAS number 1805511-73-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which incorporates a methyl ester group, a bromomethyl substituent, a cyano group, and an ethyl substituent on a phenyl ring. The combination of these functional groups makes it a versatile building block for various chemical transformations and applications.
The methyl ester group in this compound plays a crucial role in its reactivity and stability. Esters are known for their ability to undergo nucleophilic acyl substitution reactions, which makes them valuable intermediates in organic synthesis. The presence of the bromomethyl group introduces additional reactivity, as bromine is an excellent leaving group. This feature allows for the substitution of bromine with other nucleophiles, enabling the formation of diverse derivatives. The cyano group, on the other hand, imparts electron-withdrawing properties to the molecule, which can influence the electronic environment of the aromatic ring and enhance certain reaction pathways.
Recent studies have highlighted the potential of Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can serve as a precursor for the preparation of heterocyclic structures, which are often found in pharmaceutical agents. For instance, through carefully designed multi-step reactions, this compound has been used to construct complex molecules with potential anti-inflammatory and anticancer properties.
The 4-ethylphenyl moiety in this compound adds another layer of complexity to its structure. The ethyl group increases the hydrophobicity of the molecule, which can be advantageous in certain applications where lipophilicity is desired. Moreover, the substitution pattern on the phenyl ring (bromomethyl at position 2, cyano at position 3, and ethyl at position 4) creates a unique spatial arrangement that can influence both its physical properties and reactivity.
From a synthetic perspective, Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetate is typically prepared through a series of carefully controlled reactions. The synthesis often involves Friedel-Crafts alkylation or acylation steps to introduce substituents onto the aromatic ring. The introduction of the bromomethyl group requires precise control over reaction conditions to ensure selective substitution without affecting other functional groups. The final step involves esterification to form the methyl ester.
In terms of applications, this compound has shown promise in materials science as well. Its ability to undergo various cross-coupling reactions makes it a valuable intermediate in the synthesis of advanced materials such as polymers and nanoparticles. For example, researchers have utilized this compound to create stimuli-responsive materials that exhibit changes in their physical properties under specific conditions.
Looking ahead, ongoing research into Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetate is focused on expanding its utility in drug discovery and material development. Scientists are exploring new reaction pathways that could lead to more efficient syntheses and novel derivatives with enhanced biological activity or functional properties.
In conclusion, Methyl 2-bromomethyl-3-cyano-4-ethylphenylacetate (CAS No: 1805511-73-2) is a multifaceted organic compound with significant potential in various scientific domains. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in organic synthesis and beyond.
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